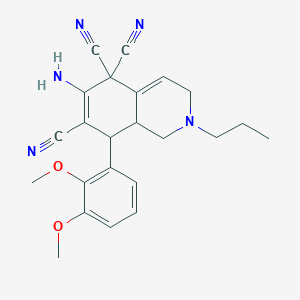
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, methoxy, and nitrile groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the amino, methoxy, and nitrile groups through various chemical reactions. Common reagents used in these steps include amines, alkyl halides, and cyanide sources. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile groups can produce primary amines.
科学研究应用
6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity. For example, the amino group can form hydrogen bonds with active site residues, while the methoxy groups can participate in hydrophobic interactions. These interactions can lead to changes in the target’s conformation and activity, resulting in the compound’s observed effects.
相似化合物的比较
Similar Compounds
Similar compounds to 6-AMINO-5,5-DICYANO-8-(2,3-DIMETHOXYPHENYL)-2-PROPYL-2,3,8,8A-TETRAHYDRO-7(1H)-ISOQUINOLINYL CYANIDE include:
- 6-amino-8-(2,3-dimethoxyphenyl)-2-methyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile
- 6-amino-8-(2,3-dimethoxyphenyl)-2-ethyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C23H25N5O2 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC 名称 |
6-amino-8-(2,3-dimethoxyphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,5,7-tricarbonitrile |
InChI |
InChI=1S/C23H25N5O2/c1-4-9-28-10-8-18-17(12-28)20(15-6-5-7-19(29-2)21(15)30-3)16(11-24)22(27)23(18,13-25)14-26/h5-8,17,20H,4,9-10,12,27H2,1-3H3 |
InChI 键 |
NTSHNFYDFSCVEW-UHFFFAOYSA-N |
SMILES |
CCCN1CC=C2C(C1)C(C(=C(C2(C#N)C#N)N)C#N)C3=C(C(=CC=C3)OC)OC |
规范 SMILES |
CCCN1CC=C2C(C1)C(C(=C(C2(C#N)C#N)N)C#N)C3=C(C(=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















